![molecular formula C3H9ClN2O2 B555142 3-Amino-L-alanine hydrochloride CAS No. 1482-97-9](/img/structure/B555142.png)
3-Amino-L-alanine hydrochloride
Overview
Description
3-Amino-L-alanine hydrochloride is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals . It has an empirical formula of C3H9ClN2O2 and a molecular weight of 140.57 .
Molecular Structure Analysis
The molecular formula of this compound is C3H9ClN2O2 . The average mass is 140.569 Da and the mono-isotopic mass is 140.035248 Da .Physical And Chemical Properties Analysis
This compound is a non-volatile crystalline solid . It has high dielectric constants and a high dipole moment, reflecting the discrete separation of positive and negative charges in its dipolar ionic forms . It is insoluble in non-polar solvents such as benzene, petroleum-ether, and ether, but is appreciably soluble in water .Scientific Research Applications
Thermodynamic Hydrate Inhibitors in CO2 Sequestration : L-alanine, a related compound to 3-Amino-L-alanine hydrochloride, has been studied for its potential as a thermodynamic hydrate inhibitor in CO2 sequestration. The environmentally friendly nature of amino acids like L-alanine makes them preferable over conventional inhibitors, and they offer potential for minimizing ecological damage. This application also allows for a better understanding of inhibition mechanisms at the molecular level due to the well-understood structure of amino acids (Sa et al., 2011).
Study of Amino Acid Behavior in Water : Research on L-alanine in water, using molecular dynamics, contributes to our understanding of the behavior of amino acids like this compound in aqueous environments. This kind of study is crucial for comprehending the interactions and structural dynamics of amino acids in biological systems (Degtyarenko et al., 2007).
Antibacterial Drug Targets : Alanine racemase, an enzyme involved in the conversion of L-alanine to D-alanine, is a target for antibacterial drugs. Studies have identified various inhibitors of this enzyme, contributing to the development of new antibacterial agents. This research is relevant for amino acids like this compound, which may have similar interactions or effects (Azam & Jayaram, 2015).
Biotechnological Production : Research into β-alanine, a structurally related compound to this compound, highlights its importance in various physiological functions and its use as a precursor in industrial applications. This research provides insights into the biological production of amino acids and their potential industrial applications (Wang et al., 2021).
Safety and Hazards
The safety data sheet for L-Alanine, a related compound, suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air, and if not breathing, give artificial respiration and get medical attention . In case of ingestion, do not induce vomiting, clean mouth with water, and get medical attention .
Mechanism of Action
Mode of Action
It is known to belong to the class of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .
Biochemical Pathways
It is known that l-alpha-amino acids, the class of compounds to which 3-amino-l-alanine hydrochloride belongs, play crucial roles in various biochemical pathways, including protein synthesis .
properties
IUPAC Name |
(2S)-2,3-diaminopropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWCZPYWFRTSDD-DKWTVANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1482-97-9 | |
Record name | 2,3-Diaminopropionic acid hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(+)-2,3-Diaminopropionic Acid Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68H9573890 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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